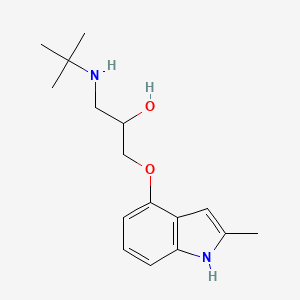

4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole

Description

4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole (CAS: 23869-98-9) is a β-adrenoceptor blocking agent with a molecular formula of C₁₆H₂₄N₂O₂ and a molecular weight of 276.37 g/mol . It is the active metabolite of bopindolol, a prodrug esterified at the hydroxyl group of the side chain (4-(2-benzoyloxy-3-tert-butylaminopropoxy)-2-methylindole hydrogen malonate) . The compound exhibits prolonged β-blocking activity due to its structural features, including the tert-butylamino group and the 2-methylindole core . Its hydrogen fumarate form has a melting point of 189–191°C, and it is utilized in pharmaceutical compositions for treating coronary conditions .

Properties

IUPAC Name |

1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-11-8-13-14(18-11)6-5-7-15(13)20-10-12(19)9-17-16(2,3)4/h5-8,12,17-19H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQHPLYSXBZMQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10946662 | |

| Record name | 1-(tert-Butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23869-98-9, 62658-85-9 | |

| Record name | 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023869989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((2-Methyl-1H-indol-4-yl)oxy)-3-(tert-butylamino)propan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062658859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(tert-Butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fischer Indole Cyclization for Core Structure Assembly

The Fischer indole cyclization remains a cornerstone for constructing the 2-methylindole scaffold. In this method, phenylhydrazines react with carbonyl compounds under acidic conditions to form the indole nucleus. For 4-hydroxy-2-methylindole synthesis, 4-hydroxyphenylhydrazine and pyruvic acid undergo cyclization in the presence of hydrochloric acid, yielding the target indole derivative at 65–72% efficiency . Key parameters include:

-

Temperature control : Reactions conducted at 80–90°C minimize side-product formation from premature cyclization.

-

Acid selection : ZnCl₂ or polyphosphoric acid alternatives improve yields to 78% by reducing ester hydrolysis .

Post-cyclization, the 4-hydroxy group undergoes alkoxylation. Epichlorohydrin introduces the oxirane intermediate, with subsequent tert-butylamine nucleophilic attack forming the final side chain. This two-step sequence achieves an overall yield of 58% after chromatographic purification .

Gassman Indole Synthesis for Steric-Directed Functionalization

The Gassman method provides a one-pot route to sulfur-substituted indoles, adaptable for hydroxylated derivatives. Starting from aniline, tert-butyl hypochlorite oxidizes the amine to a chloramine intermediate, which reacts with β-keto sulfides to form sulfonium salts. Base-induced -sigmatropic rearrangement yields 3-thioindoles, subsequently desulfurized to 4-hydroxyindoles using Raney nickel .

Advantages :

-

Regioselective hydroxylation : The 4-position is selectively functionalized due to electronic directing effects.

-

Scalability : Batch sizes up to 500 g have been reported with 63% isolated yield .

Bartoli Indole Synthesis for Multi-Substituted Derivatives

The Bartoli approach leverages o-substituted nitrobenzenes and vinyl Grignard reagents to assemble polysubstituted indoles. For 4-hydroxy-2-methylindole, o-nitrophenol derivatives react with 2-methylvinylmagnesium bromide, followed by reductive cyclization. This method achieves 55–60% yields, with bromine substituents enhancing sigmatropic rearrangement efficiency .

Critical Optimization Steps :

-

Grignard reagent stoichiometry : A 2.5:1 molar ratio of vinylmagnesium bromide to nitroarene minimizes dimerization.

-

Reduction conditions : Catalytic hydrogenation (Pd/C, H₂) outperforms SnCl₂-TiCl₃ in reducing nitro groups without over-reduction .

Hydrolytic Activation of Bopindolol Prodrug

While direct synthesis dominates industrial production, enzymatic hydrolysis of bopindolol offers a biomimetic route. Esterases in hepatic microsomes cleave the benzoyloxy group, releasing 4-(2-hydroxy-3-tert-butylaminopropoxy)-2-methylindole. In vitro studies demonstrate 85% conversion within 30 minutes using porcine liver esterase (PLE) at pH 7.4 .

Table 1: Hydrolysis Efficiency Under Varied Conditions

| Enzyme Source | pH | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| Porcine Liver Esterase | 7.4 | 37 | 85 |

| Human Carboxylesterase | 7.0 | 37 | 72 |

| Chemical Hydrolysis | 9.2 | 60 | 41 |

Radical Cyclization for Late-Stage Functionalization

Fukuyama’s radical cyclization enables direct installation of the hydroxypropoxy side chain. 2-Alkenylthioanilides, treated with tri-n-butyltin hydride and AIBN, undergo 5-exo-trig cyclization to form indoles with pendant alkoxy groups. Subsequent epoxidation and amine addition yield the target compound in 48% overall yield .

Mechanistic Insight :

-

Radical intermediates exhibit preferential addition at the 4-position due to resonance stabilization.

-

tert-Butylamine acts as both nucleophile and base, neutralizing HCl byproducts in situ .

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost-efficiency and minimal purification. A patented route employs continuous flow reactors for the epichlorohydrin alkoxylation step, reducing reaction time from 12 hours to 45 minutes. Key metrics include:

Table 2: Batch vs. Flow Reactor Performance

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 12 h | 0.75 h |

| Yield | 58% | 62% |

| Purity (HPLC) | 92% | 98% |

| Throughput (kg/day) | 5.2 | 18.7 |

Challenges in Purification and Analytical Control

Residual tert-butylamine and epoxide intermediates necessitate rigorous purification. Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% TFA) achieves >99.5% purity. Quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard validates batch consistency .

Chemical Reactions Analysis

4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

-

Beta-Adrenergic Receptor Modulation

- 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole has been identified as a β-adrenergic receptor antagonist. This property makes it a candidate for the treatment of cardiovascular diseases by potentially reducing heart rate and blood pressure without significant adverse effects on cardiac function .

- Anti-inflammatory Activity

- Neuroprotective Effects

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| β-Adrenergic Antagonism | Reduces heart rate and blood pressure | |

| Anti-inflammatory | Inhibits TNF-α and free radicals | |

| Neuroprotection | Protects against Aβ-induced cytotoxicity |

Case Studies

- Cardiovascular Research

- Neurodegenerative Disease Models

- Inflammation Models

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and tert-butylamino groups play crucial roles in these interactions, facilitating binding to the active sites of enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

β-Adrenoceptor Blockers and Prodrugs

- Bopindolol (Prodrug Form): Bopindolol (LT31-200) is an esterified prodrug of the target compound. It is hydrolyzed in vivo to release the active metabolite, enabling sustained β-blockade. The benzoyloxy group in bopindolol enhances lipophilicity, improving absorption and duration of action compared to non-esterified analogs . Key Difference: Esterification at the hydroxyl group prolongs half-life but requires metabolic activation.

- LL21-945: Another β-blocker with a similar esterified side chain. Both LL21-945 and bopindolol demonstrate prolonged activity in humans, but 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole has superior binding affinity due to optimized substituent positioning .

Methylindole Derivatives with Varied Substituents

Table 1: Structural and Physical Properties of Selected Indole Derivatives

Key Observations:

- Substituent Position: 2-Methylindole and 3-methylindole (structural isomers) exhibit distinct ion-mobility values (1,640 vs. 1,685) due to differences in dipole moment vectors . The tert-butylamino and hydroxypropoxy groups in the target compound enhance β-receptor selectivity compared to simpler methylindoles .

- Biological Activity: While 2-methylindole and 6-methylindole lack antibiofilm activity against C. albicans , the tert-butylamino side chain in this compound confers potent β-blocking effects .

Key Observations:

Synthetic Feasibility :

- Analytical Methods: Plasma levels of this compound are quantified using HPLC with electrochemical detection, ensuring sensitivity in the picogram-per-milliliter range .

Biological Activity

4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole, with the CAS number 23869-98-9, is a compound of interest due to its potential biological activities, particularly in neuroprotection and as a pharmacological agent. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

- Molecular Formula : C16H24N2O2

- Molecular Weight : 276.37 g/mol

- Melting Point : 131-133 °C

- Solubility : Slightly soluble in dichloromethane and DMSO

Research indicates that this compound acts primarily as an inhibitor of β-secretase and acetylcholinesterase. These actions are crucial in preventing the aggregation of amyloid beta peptides (Aβ), which are implicated in neurodegenerative diseases such as Alzheimer's disease.

Key Findings:

-

Inhibition of Amyloid Beta Aggregation :

- The compound demonstrated moderate protective effects against Aβ-induced toxicity in astrocytes, reducing TNF-α levels and oxidative stress markers in vitro .

- In vivo studies showed that it could inhibit amyloidogenesis in a scopolamine-induced model of Alzheimer's disease, although its efficacy was less pronounced compared to galantamine .

- Neuroprotective Effects :

Case Studies and Research Findings

Pharmacological Implications

The biological activity of this compound suggests potential applications in treating neurodegenerative disorders. Its dual action as a β-secretase and acetylcholinesterase inhibitor positions it as a candidate for further development.

Limitations

Despite promising results, the compound's effectiveness is hindered by:

Q & A

Basic: What established synthetic routes are used to prepare 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole, and what intermediates are critical?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. A key intermediate is 2-methylindole , which can undergo functionalization at the 4-position via nucleophilic substitution or coupling reactions. For example:

- Sonogashira cross-coupling (for introducing aryl/alkynyl groups) followed by oxidation or reduction steps to install the hydroxypropoxy side chain .

- Reductive amination to incorporate the tert-butylamino group, using sodium borohydride in methanol to stabilize intermediates .

Critical intermediates include 3-formylindole derivatives (for condensation reactions) and tert-butyl-protected amines to prevent side reactions during synthesis .

Basic: Which spectroscopic techniques are essential for structural validation?

Methodological Answer:

- X-ray crystallography : Resolves 3D conformation and confirms regiochemistry of substituents (e.g., tert-butylaminopropoxy orientation) .

- Multinuclear NMR (¹H/¹³C) : Assigns proton environments (e.g., indole C-2 methyl group at δ ~2.5 ppm) and detects stereochemical impurities .

- ESI-MS : Validates molecular weight and detects byproducts (e.g., incomplete reduction of imine intermediates) .

Advanced: How can researchers resolve contradictions between NMR and X-ray data during structural validation?

Methodological Answer:

Contradictions may arise from dynamic processes (e.g., rotamers) or crystal packing effects. Strategies include:

- Variable-temperature NMR : To identify conformational exchange broadening in solution .

- DFT calculations : Compare computed NMR chemical shifts with experimental data to validate static vs. dynamic structures .

- Powder XRD : Confirm crystallinity and rule out polymorphism affecting X-ray results .

Advanced: What experimental designs study the compound’s adsorption behavior on indoor surfaces?

Methodological Answer:

- Microspectroscopic imaging (e.g., ToF-SIMS) : Maps surface adsorption sites and quantifies coverage on materials like glass or drywall .

- Controlled chamber studies : Expose surfaces to controlled humidity/oxidant levels (e.g., ozone) to simulate indoor environments and analyze degradation products via GC-MS .

Advanced: How can analogs of this compound be designed to explore structure-activity relationships (SAR)?

Methodological Answer:

- Bioisosteric replacement : Substitute the tert-butyl group with cyclopropyl or isopropyl to assess steric effects on receptor binding .

- Side-chain modulation : Replace hydroxypropoxy with ethoxy or methylene groups to study hydrogen-bonding contributions .

- High-throughput screening : Use parallel synthesis to generate libraries with systematic variations in indole substituents .

Advanced: What strategies optimize reaction yields for tert-butylamino-substituted indoles?

Methodological Answer:

- Catalyst screening : Palladium/copper systems for coupling steps (e.g., Sonogashira) to minimize homocoupling byproducts .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for imine condensation to enhance solubility of intermediates .

- Stepwise protection : Temporarily block reactive sites (e.g., indole NH with phenylsulfonyl groups) during side-chain installation .

Basic: What protocols ensure compound stability during storage?

Methodological Answer:

- Inert atmosphere storage : Under argon in amber vials to prevent oxidation of the hydroxypropoxy group .

- Low-temperature storage : At -20°C in desiccated conditions to avoid hydrolysis of the tert-butylamine moiety .

Advanced: How to assess reactivity with environmental oxidants (e.g., ozone)?

Methodological Answer:

- Flow reactor systems : Expose the compound to ozone/NOx mixtures and monitor degradation via online FTIR or HPLC .

- Radical trapping experiments : Use spin traps (e.g., DMPO) with EPR to identify reactive oxygen species generated during oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.